Cas no 16712-64-4 (6-hydroxynaphthalene-2-carboxylic acid)

6-hydroxynaphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxy-2-naphthoic acid
- 6-hydroxy-2-naphthalenecarboxylic acid
- 2-NAPHTHOL-6-CARBOXYLIC ACID
- 6-Hydroxy-2-naphthoic aci
- 6-Hydroxy-2-napthoic acid
- 6-hydroxynaphthalene-2-carboxylic acid
- 2-Naphthoicacid, 6-hydroxy- (7CI,8CI)
- 2-Hydroxy-6-naphthoic acid
- 2-Hydroxynaphthalene-6-carboxylic acid
- 6-Carboxy-2-naphthol
- 6-Hydroxy-b-naphthoic acid
- 6-Hydroxynaphthylene-2-carboxylic acid
- NSC 148862
- NSC 689433
- 2-Naphthalenecarboxylic acid, 6-hydroxy-
- 6-Hydroxy-naphthalene-2-carboxylic acid
- 6-Hydroxy-beta-naphthoic acid
- 2-Naphthoic acid, 6-hydroxy-
- 6-hydroxy-2-naphtoic acid
- KAUQJMHLAFIZDU-UHFFFAOYSA-N
- 72XA85
-
- MDL: MFCD00060070
- インチ: 1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)
- InChIKey: KAUQJMHLAFIZDU-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C2C([H])=C(C(=O)O[H])C([H])=C([H])C=2C=1[H]
- BRN: 2692084
計算された属性
- せいみつぶんしりょう: 188.047344g/mol
- ひょうめんでんか: 0
- XLogP3: 2.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 188.047344g/mol
- 単一同位体質量: 188.047344g/mol
- 水素結合トポロジー分子極性表面積: 57.5Ų
- 重原子数: 14
- 複雑さ: 227
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2100 (rough estimate)
- ゆうかいてん: 246.0 to 250.0 deg-C
- ふってん: 407℃ at 760 mmHg
- フラッシュポイント: 214.1℃
- 屈折率: 1.6400 (estimate)
- PSA: 57.53000
- LogP: 2.24360
- ようかいせい: 未確定
6-hydroxynaphthalene-2-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S37/39-S26
- RTECS番号:QN3722500
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
6-hydroxynaphthalene-2-carboxylic acid 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
6-hydroxynaphthalene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0611-2.5g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
Life Chemicals | F0001-0611-0.5g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684059343-25g |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 99%(GC) | 25g |
¥ 127.1 | 2024-07-19 | |
Enamine | EN300-24140-0.25g |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Chemenu | CM105195-500g |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 98% | 500g |
$153 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H078A-100g |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 98% | 100g |
¥90.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023259-1kg |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 98% | 1kg |
¥288.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023259-500g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 98% | 500g |
¥145.00 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H82510-500g |
6-Hydroxy-2-naphthoic acid |
16712-64-4 | 500g |
¥366.0 | 2021-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003874-100g |
6-hydroxynaphthalene-2-carboxylic acid |
16712-64-4 | 98% | 100g |
¥35 | 2024-05-25 |
6-hydroxynaphthalene-2-carboxylic acid 関連文献
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Vaishali Khokhar,Siddharth Pandey Phys. Chem. Chem. Phys. 2021 23 9096
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2. The preparation of 4- and 5-n-alkoxy-1-naphthoic and 6- and 7-n-alkoxy-2-naphthoic acidsG. W. Gray,Brynmor Jones J. Chem. Soc. 1954 678
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Xing Wu,Zongli Xie,Huanting Wang,Chen Zhao,Derrick Ng,Kaisong Zhang RSC Adv. 2018 8 7774
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James N. Bull,Jack T. Buntine,Michael S. Scholz,Eduardo Carrascosa,Linda Giacomozzi,Mark H. Stockett,Evan J. Bieske Faraday Discuss. 2019 217 34
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Lei Wang,Ruiyu Xue,Yuanxin Li,Yiran Zhao,Faqian Liu,Keke Huang CrystEngComm 2014 16 7074
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Francesca Casoni,Lucie Dupin,Gérard Vergoten,Albert Meyer,Caroline Ligeour,Thomas Géhin,Olivier Vidal,Eliane Souteyrand,Jean-Jacques Vasseur,Yann Chevolot,Fran?ois Morvan Org. Biomol. Chem. 2014 12 9166
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Fengcai Li,Hao Xu,Xinwei Xu,Hui Cang,Jiaying Xu,Song Chen CrystEngComm 2021 23 2235
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James N. Bull,Jack T. Buntine,Michael S. Scholz,Eduardo Carrascosa,Linda Giacomozzi,Mark H. Stockett,Evan J. Bieske Faraday Discuss. 2019 217 34
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G. W. Gray,Brynmor Jones J. Chem. Soc. 1955 236
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Musahid Ahmed,Knut Asmis,Ivan Avdonin,Martin K. Beyer,Evan Bieske,Sana Bougueroua,Chin-wen Chou,Steven Daly,Otto Dopfer,Lilian Ellis-Gibbings,Valérie Gabelica,Marie-Pierre Gaigeot,Michael Gatchell,Benny Gerber,Christopher Johnson,Mark Johnson,Kenneth Jordan,Anna Krylov,Martin Mayer,Laura McCaslin,Anne B. McCoy,Daniel Neumark,Milan On?ák,Jos Oomens,Anouk Rijs,Thomas Rizzo,Jana Roithová,Peter Sarre,Stephan Schlemmer,Jack Simons,Mark Stockett,Adam Trevitt,Jan Verlet,Xue-Bin Wang,Roland Wester,Stefan Willitsch,Sotiris Xantheas Faraday Discuss. 2019 217 138
6-hydroxynaphthalene-2-carboxylic acidに関する追加情報
Introduction to 6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4)
6-hydroxynaphthalene-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 16712-64-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This benzenoid derivative, characterized by a hydroxyl group at the 6-position and a carboxylic acid moiety at the 2-position of a naphthalene core, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. The compound’s structural features not only contribute to its reactivity but also open up diverse applications in drug development and industrial processes.
The 6-hydroxynaphthalene-2-carboxylic acid molecule is planar, with the hydroxyl and carboxylic acid groups positioned in such a way that they can participate in hydrogen bonding, making it a versatile building block for more complex molecules. Its ability to form stable complexes with metals and other organic substrates has been explored in various catalytic systems, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the synthesis of biologically active compounds.
In recent years, 6-hydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential in pharmaceutical applications. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation. For instance, derivatives of this compound have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation. The hydroxyl group at the 6-position provides a site for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological activities.
The carboxylic acid group at the 2-position of 6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4) also contributes to its versatility. It can be esterified, amidated, or used to form salts, enabling the creation of various derivatives with enhanced solubility or stability. These modifications are critical for optimizing drug candidates for oral administration or parenteral routes. Moreover, the naphthalene core itself is known for its stability under various conditions, which makes it an attractive scaffold for designing long-acting pharmaceuticals.
From an industrial perspective, 6-hydroxynaphthalene-2-carboxylic acid finds utility in the synthesis of dyes, pigments, and specialty chemicals. Its aromatic structure allows it to absorb light in specific regions of the electromagnetic spectrum, making it useful in photochemical applications. Additionally, researchers have explored its role as a precursor in the production of liquid crystals and organic semiconductors, where its rigid planar structure contributes to the ordering and stability of these materials.
The synthesis of 6-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic transformations starting from readily available naphthalene derivatives. One common approach involves the oxidation of naphthalene at specific positions followed by functional group interconversion. Advances in green chemistry have also led to the development of more sustainable synthetic routes that minimize waste and hazardous byproducts. These innovations align with global efforts to promote environmentally friendly chemical processes.
In academic research, 6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4) continues to be a subject of investigation due to its unique reactivity and structural features. Recent studies have focused on understanding its behavior in non-covalent interactions with biological molecules such as proteins and nucleic acids. Such interactions are fundamental to drug-receptor binding and can provide insights into how small molecules modulate biological processes. Computational methods combined with experimental techniques have been employed to elucidate these interactions at an atomic level.
The pharmaceutical industry has been particularly interested in exploring analogs of 6-hydroxynaphthalene-2-carboxylic acid as potential therapeutic agents. By modifying its core structure or introducing additional functional groups, researchers aim to enhance its pharmacological properties such as potency, selectivity, and bioavailability. High-throughput screening methods have accelerated this process by allowing rapid evaluation of large libraries of derivatives.
Moreover, 6-hydroxynaphthalene-2-carboxylic acid has been incorporated into drug delivery systems designed for targeted therapy. Its ability to form stable complexes with other molecules makes it an excellent candidate for encapsulating drugs within nanoparticles or micelles. These delivery systems can improve therapeutic efficacy while reducing side effects by ensuring that drugs reach their intended targets more precisely.
The material science applications of 6-hydroxynaphthalene-2-carboxylic acid are equally fascinating. Its rigid aromatic structure lends itself well to applications in polymer chemistry, where it can be used to enhance thermal stability or mechanical strength. Additionally, researchers have investigated its use as a ligand in coordination chemistry, where it forms complexes with metal ions that exhibit catalytic activity similar to those found in natural enzymes.
In conclusion,6-hydroxynaphthalene-2-carboxylic acid (CAS No. 16712-64-4) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new possibilities for this compound,6-hydroxynaphthalene-2-carboxylic acid is poised to remain at the forefront of innovation in both academic and industrial settings.
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